Glycobismine G

Description

Contextualization within Natural Product Chemistry and Acridone (B373769) Alkaloid Research

Natural product chemistry is a discipline dedicated to discovering and investigating compounds produced by living organisms. These compounds often possess unique structural features and exhibit diverse biological activities, making them valuable sources for potential therapeutic agents and probes for biological research. Acridone alkaloids, characterized by a 9-acridone core structure, represent a significant class of natural products found predominantly in plants of the Rutaceae family. researchgate.netnih.govresearchgate.net Research into acridone alkaloids has yielded compounds with various reported biological activities, including antiproliferative, antiviral, and antimalarial effects. researchgate.netresearchgate.netasm.org Glycobismine G, as a dimeric acridone alkaloid, contributes to the structural diversity observed within this class and expands the scope of investigations into their potential applications.

Discovery and Initial Characterization of Glycobismine G

Glycobismine G was isolated from the roots of Glycosmis citrifolia, a plant found in Taiwan. researchgate.netnih.gov Its discovery, alongside glycobismine F, was reported as part of investigations into the chemical constituents of this plant species. researchgate.netnih.gov The initial characterization of Glycobismine G relied on comprehensive spectral analysis to determine its molecular structure. researchgate.netnih.gov This process typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the arrangement of atoms and functional groups within the molecule. researchgate.netnih.govrsc.org Glycobismines, including glycobismine A, have been noted as novel binary acridone alkaloids. rsc.org

Significance of Glycobismine G in Contemporary Chemical Biology Investigations

Contemporary chemical biology utilizes chemical principles and tools to investigate biological systems and processes. frontiersin.orghelmholtz-hips.dewikipedia.org Natural products like Glycobismine G are significant in this field as they can serve as molecular probes to understand biological pathways or as lead compounds for the development of new therapeutic agents. nih.govrsc.orgnih.gov While specific detailed studies on the significance of Glycobismine G in chemical biology are limited in the provided search results, the broader context of acridone alkaloids and natural products highlights their potential in this area. For instance, other phytochemicals have been investigated for their interactions with viral proteins using computational methods, demonstrating the relevance of natural products in chemical biology investigations related to infectious diseases. mdpi.comnih.govresearchgate.net The unique dimeric structure of Glycobismine G suggests it may possess distinct biological interactions compared to monomeric acridone alkaloids, warranting further exploration in chemical biology studies.

Scope of Current Academic Research on Glycobismine G: Methodological and Mechanistic Focus

Current academic research on Glycobismine G, as indicated by the available information, appears to focus primarily on its isolation, structural elucidation, and potential biological activities. Methodological approaches involve techniques for isolating the compound from plant extracts and spectroscopic methods for structural determination. researchgate.netnih.govrsc.org Mechanistic studies on Glycobismine G specifically are not extensively detailed in the provided search results. However, research on related acridone alkaloids and other natural products provides insight into potential areas of mechanistic focus. For example, studies on other compounds have explored mechanisms related to antiviral activity through protein binding or effects on cellular processes. researchgate.netmdpi.comnih.gov Research on acridone alkaloids has also investigated their antiproliferative effects on cancer cell lines and activity against malaria parasites, suggesting potential avenues for mechanistic investigation of Glycobismine G. researchgate.netasm.org Computational methods, such as molecular docking, are increasingly used to predict the potential interactions and mechanisms of natural products with biological targets. mdpi.comnih.govresearchgate.netmums.ac.irresearchgate.netabap.co.in

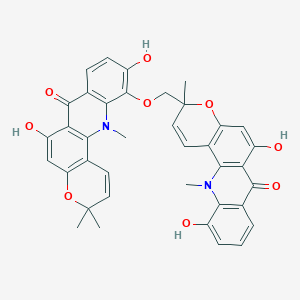

Structure

3D Structure

Properties

CAS No. |

740811-81-8 |

|---|---|

Molecular Formula |

C38H32N2O9 |

Molecular Weight |

660.7 g/mol |

IUPAC Name |

11-[(6,11-dihydroxy-3,12-dimethyl-7-oxopyrano[2,3-c]acridin-3-yl)methoxy]-6,10-dihydroxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one |

InChI |

InChI=1S/C38H32N2O9/c1-37(2)13-11-18-26(48-37)15-24(43)29-32(18)40(5)33-21(35(29)46)9-10-23(42)36(33)47-17-38(3)14-12-19-27(49-38)16-25(44)28-31(19)39(4)30-20(34(28)45)7-6-8-22(30)41/h6-16,41-44H,17H2,1-5H3 |

InChI Key |

YSTMDXZQPAOBAY-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4OCC5(C=CC6=C(O5)C=C(C7=C6N(C8=C(C7=O)C=CC=C8O)C)O)C)O)C)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4OCC5(C=CC6=C(O5)C=C(C7=C6N(C8=C(C7=O)C=CC=C8O)C)O)C)O)C)O)C |

Synonyms |

glycobismine G |

Origin of Product |

United States |

Origin, Isolation, and Synthesis of Glycobismine G

Natural Sources and Isolation Methodologies for Glycobismine G

Glycobismine G is a naturally occurring compound found in specific plant species. Its isolation from these sources requires specialized extraction and chromatographic techniques to separate it from other plant constituents.

Botanical Origin and Distribution of Producer Species (e.g., Glycosmis citrifolia)

Glycobismine G has been isolated from the roots of Glycosmis citrifolia (Willd.) Lindl., a plant belonging to the Rutaceae family. researchgate.netscribd.com The genus Glycosmis is comprised of shrubs and small trees distributed across Southeast Asia and Australia. wikipedia.org Glycosmis citrifolia itself is found in various regions, including China, India, Malaysia, and the Philippines, growing in forests at low to medium elevations, sometimes up to 1400m. philippineplants.orgnparks.gov.sgherbarium.gov.hk Other Glycosmis species, such as Glycosmis pentaphylla and Glycosmis macrantha, are also known sources of various acridone (B373769) alkaloids, highlighting the genus as a rich source of these compounds. scribd.comresearchgate.netmdpi.compharm.or.jp

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of Glycobismine G from plant material typically involves a combination of extraction and chromatographic methods. Initial steps often involve extracting the plant material (such as roots) using organic solvents. researchgate.netpharm.or.jp Following extraction, chromatographic techniques are crucial for separating Glycobismine G from the complex mixture of other compounds present in the extract.

Techniques commonly employed in the isolation of acridone alkaloids from Glycosmis species include silica (B1680970) gel column chromatography and preparative thin-layer chromatography (TLC). pharm.or.jpmdpi.com These methods separate compounds based on their polarity and differential partitioning between a stationary phase (like silica gel) and a mobile phase (solvent system). cmfri.org.in More advanced chromatographic methods such as High-Performance Liquid Chromatography (HPLC) can also be utilized for further purification and analysis, offering higher resolution and efficiency. mdpi.comufl.educhromatographyonline.com The choice of specific chromatographic techniques and solvent systems is often optimized based on the chemical properties of the target alkaloid and the complexity of the plant extract.

Biosynthetic Pathways and Precursors of Acridone Alkaloids

The biosynthesis of acridone alkaloids in plants involves a series of enzymatic reactions starting from common precursors. Understanding these pathways provides insight into how complex structures like Glycobismine G are formed in nature.

Elucidation of Enzymatic Steps and Genetic Determinants in Producer Organisms

The core structure of acridone alkaloids is believed to be derived from anthranilate and an activated benzoic acid derivative, which condense to form a benzophenone (B1666685) intermediate. This intermediate then undergoes N-methylation and subsequent cyclization to form the acridone ring system. Enzymes such as anthranilate synthase play a key role in initiating this pathway. rsc.org In some acridone-producing plants, a second anthranilate synthase with reduced sensitivity to tryptophan feedback inhibition is present, allowing for increased anthranilate accumulation to support alkaloid biosynthesis. rsc.org While the specific enzymatic steps and genetic determinants for Glycobismine G biosynthesis are not fully elucidated, the general pathway for acridone alkaloid formation provides a framework for understanding its origins.

Proposed Biosynthesis of Dimeric Acridone Alkaloids

Dimeric acridone alkaloids like Glycobismine G are formed through the coupling of two acridone units. researchgate.netscribd.com The precise mechanism of dimerization can vary depending on the specific alkaloid structure. Based on the structures of dimeric acridones isolated from Glycosmis citrifolia, including Glycobismine G, a possible biosynthetic pathway involving the oxidative coupling of monomeric acridone precursors has been proposed. researchgate.net This coupling could occur at specific positions on the acridone core, leading to the formation of the carbon-carbon or carbon-oxygen linkages observed in dimeric structures. The structural complexity of Glycobismine G suggests that its biosynthesis likely involves several enzymatic steps, including prenylation, cyclization, and dimerization of simpler acridone precursors. scribd.com

Chemoenzymatic and Total Synthesis Approaches for Glycobismine G

The chemical synthesis of complex natural products like Glycobismine G presents significant challenges. While total synthesis provides a route to access these compounds independently of natural sources, chemoenzymatic approaches offer potential advantages by combining chemical steps with the specificity of enzymatic transformations.

As of the current information, detailed reports on the total or chemoenzymatic synthesis specifically of Glycobismine G are limited in the provided search results. However, research on the synthesis of related acridone alkaloids and dimeric structures provides insights into potential strategies.

General approaches for the synthesis of acridone alkaloids often involve the condensation of an anthranilic acid derivative with a phenol (B47542) derivative, followed by cyclization to form the acridone core. acs.org Further modifications, such as prenylation and functionalization, are then carried out to construct the final alkaloid structure. researchgate.net The synthesis of dimeric acridones would require coupling strategies to link two acridone units with the correct regiochemistry and stereochemistry. psu.edu

Chemoenzymatic synthesis, which leverages enzymes to catalyze specific reactions, particularly complex steps like glycosylation or selective functionalization, could potentially be applied to the synthesis of complex alkaloids. nih.govfrontiersin.orgnih.gov While chemoenzymatic methods are increasingly used for complex molecule synthesis, their application specifically to Glycobismine G has not been detailed in the provided search results. The structural complexity of Glycobismine G, with its dimeric nature and multiple functional groups, suggests that any synthetic route, whether total or chemoenzymatic, would likely be multi-step and require careful control of reaction conditions and regioselectivity. researchgate.net

Glycobismine G: Origin, Isolation, and Semisynthetic Considerations

This article provides an overview of the chemical compound Glycobismine G, focusing on its natural origin, methods of isolation, and potential strategies for the semisynthesis of its derivatives, based on available scientific literature.

Semisynthetic Strategies for Glycobismine G Derivatives

Semisynthesis involves the chemical modification of naturally occurring compounds to produce derivatives that may possess altered or enhanced properties. While specific detailed semisynthetic strategies applied directly to Glycobismine G were not extensively described in the available search results, research on related acridone alkaloids from the Glycosmis genus provides insight into potential approaches.

Semisynthetic modifications have been successfully applied to other pyranoacridone alkaloids isolated from Glycosmis pentaphylla, such as des-N-methylacronycine and noracronycine (B83189). researchgate.netnih.gov These studies have explored modifications on functionalizable groups present in the acridone scaffold, such as -NH and -OH groups, with the aim of generating derivatives with improved biological activities. researchgate.net For instance, dimerization at the -OH position of noracronycine resulted in a compound exhibiting significantly enhanced cytotoxic activity against certain cancer cell lines compared to the parent compound. researchgate.net

General strategies in natural product semisynthesis, such as prenylation, have also been investigated to enhance the lipophilicity and bioactivity of various compounds. researchgate.net Given that Glycobismine G is a dimeric acridone alkaloid, potential semisynthetic strategies could involve targeted modifications of its functional groups or the exploration of different dimerization patterns or linkages to yield novel derivatives. The research on related Glycosmis alkaloids suggests that structural modifications can lead to derivatives with potent activities, indicating that similar approaches could be relevant for Glycobismine G. researchgate.net

Molecular and Cellular Mechanisms of Action of Glycobismine G

Modulation of Cellular Signaling Pathways

The influence of Glycobismine G on cellular signaling pathways, particularly those involved in inflammation, has been a focus of research.

Investigations into Inflammatory Response Pathways (e.g., NF-κB pathway modulation)

Studies on related compounds, such as glucosamine (B1671600) sulfate (B86663) (GS), have provided insights into potential mechanisms by which acridone (B373769) derivatives might influence inflammatory pathways. GS has been shown to inhibit NF-κB activity and the nuclear translocation of p50 and p65 proteins in human osteoarthritic chondrocytes stimulated with IL-1β. nih.govnih.gov This inhibition of NF-κB is suggested as a mechanism by which GS reduces the synthesis of pro-inflammatory mediators like COX-2 and PGE2. nih.gov The NF-κB pathway is a critical regulator of inflammatory responses, and its modulation can impact the expression of numerous genes involved in inflammation. nih.govresearchgate.net While direct studies on Glycobismine G's effect on the NF-κB pathway are needed, the activity observed with related acridone derivatives and glucosamine suggests a potential area of investigation.

Table 1: Effect of Glucosamine Sulfate (a related compound) on NF-κB Activity and Inflammatory Mediators

| Treatment (Human Osteoarthritic Chondrocytes) | Effect on NF-κB Activity | Effect on p50/p65 Nuclear Translocation | Effect on COX-2 Expression | Effect on PGE2 Release |

| IL-1β stimulated | Increased | Increased | Increased | Increased |

| IL-1β stimulated + Glucosamine Sulfate | Inhibited (dose-dependent) nih.gov | Inhibited nih.gov | Inhibited nih.gov | Inhibited nih.gov |

Ligand-Target Interaction Studies in Cellular Systems

Research into the molecular targets of Glycobismine G is crucial for understanding its precise mechanisms. While specific ligand-target interaction studies for Glycobismine G were not extensively detailed in the search results, studies on related acridone derivatives and compounds like glucosamine provide context. Acridine (B1665455) derivatives are known for their ability to intercalate into DNA, which can inhibit cell growth. ontosight.ai Additionally, they may interfere with essential enzymes or disrupt bacterial membranes, suggesting potential diverse targets. ontosight.ai Glucosamine's mechanism in joint health is not fully clear, but it is known to be a precursor for glycosaminoglycans, major components of joint cartilage. drugbank.compatsnap.com Some in vitro studies suggest glucosamine reduces inflammation by inhibiting interferon gamma and NF-κB p65. drugbank.com Further research is required to identify the specific cellular targets with which Glycobismine G interacts to exert its biological effects.

Effects on Cell Homeostasis and Dynamics

Glycobismine G and related compounds have been investigated for their influence on fundamental cellular processes, including proliferation, viability, and programmed cell death.

Influence on Cellular Proliferation and Viability (e.g., studies on PC-3 cell line)

Studies on acridone derivatives have shown cytotoxic activity against various cancer cell lines. researchgate.net While direct studies on Glycobismine G's effect on PC-3 cells were not found, research on glucosamine in prostate cancer cell lines like ALVA41 indicates a potent decrease in proliferation in a dose-dependent manner. nih.gov Glucosamine has also been reported to elicit anti-cancer effects in other cancer cell lines, such as prostate carcinoma DU145 cells, by downregulating pathways like STAT3 and ERK1/2, which are involved in proliferation and survival. frontiersin.org The PC-3 cell line is a human prostate adenocarcinoma cell line commonly used in prostate cancer research, characterized by the absence of androgen receptor expression and high metastatic potential. accegen.comherabiolabs.comnih.gov Investigations into the effects of Glycobismine G on the proliferation and viability of PC-3 cells would be valuable to determine its potential in this context, building upon the observed effects of related compounds on cancer cell lines.

Table 2: Effect of Glucosamine (a related compound) on ALVA41 Prostate Cancer Cell Proliferation

| Treatment (ALVA41 cells) | Effect on Proliferation |

| Glucosamine | Decreased (dose-dependent) nih.gov |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis)

Programmed cell death, including apoptosis and necroptosis, plays a critical role in maintaining tissue homeostasis and eliminating damaged or abnormal cells, such as cancer cells. jscimedcentral.com Acridine derivatives have been explored for their potential to induce cell death. ontosight.ai Glucosamine treatment has been demonstrated to cause endoplasmic reticulum (ER) stress-induced apoptosis and autophagic cell death in several carcinoma cell lines. nih.gov It can shift the Bax/Bcl2 ratio toward promoting apoptotic changes, increasing proapoptotic markers like Bax and decreasing antiapoptotic markers like Bcl2. nih.gov Glucosamine has also been reported to induce cell death via proteasome inhibition in human ALVA41 prostate cancer cells. nih.gov

Necroptosis is another form of regulated cell death, often initiated under conditions where apoptosis is inhibited. researchgate.netfrontiersin.org While the search results did not provide direct information on Glycobismine G's induction of necroptosis, studies indicate that the balance between apoptosis and necroptosis can be influenced by various factors and signaling pathways. jscimedcentral.commdpi.com Further research is needed to determine if Glycobismine G can induce programmed cell death pathways, including apoptosis and necroptosis, and to elucidate the specific mechanisms involved.

Table 3: Effect of Glucosamine (a related compound) on Apoptosis Markers in Hepa1-6 Cells (24h treatment)

| Treatment (Hepa1-6 cells) | Bax Expression | Bcl2 Expression | Bax/Bcl2 Ratio |

| Glucosamine (5 mM) | Significantly increased nih.gov | Significantly decreased nih.gov | Shifted towards promoting apoptosis nih.gov |

Regulation of Autophagic Flux

Autophagy is a cellular process involved in the degradation and recycling of cellular components, contributing to cell homeostasis and survival, but also implicated in cell death under certain conditions. researchgate.netnih.gov Glucosamine has been shown to activate autophagy both in vitro and in vivo. nih.govnih.gov This activation can occur via an mTOR-independent pathway. nih.gov Glucosamine-induced autophagy may contribute to its potential therapeutic effects, for instance, by removing dysfunctional organelles. nih.gov The regulation of autophagic flux by Glycobismine G is an area that warrants investigation, given the role of autophagy in cellular responses and the observed effects of related compounds like glucosamine.

Table 4: Effect of Amino Sugars (including a related compound) on Autophagy Induction

| Compound | Effect on Autophagy | Pathway | Concentration Range |

| Glucosamine | Induces autophagy nih.gov | mTOR-independent nih.gov | ≥ 500 µM to > 40 mM nih.gov |

| Galactosamine | Induces autophagy nih.gov | mTOR-independent nih.gov | Not specified |

| Mannosamine | Induces autophagy nih.gov | mTOR-independent nih.gov | Not specified |

Interaction with Macromolecular Targets

Glycobismine G has been investigated for its ability to interact with key biological macromolecules, including nucleic acids and enzymes, leading to downstream cellular effects.

Nucleic Acid Intercalation Studies and Consequences on Replication/Transcription

Nucleic acids, particularly DNA, play crucial roles in cellular processes such as replication and transcription. Small molecules can interact with DNA through various mechanisms, including intercalation, groove binding, alkylation, and cleavage atdbio.com. Intercalation involves flat aromatic or heteroaromatic molecules sliding between the base pairs of DNA, stabilizing the duplex and causing unwinding atdbio.com. This unwinding can interfere with the action of topoisomerases, enzymes essential for DNA replication and transcription, thereby preventing these processes atdbio.comuwec.edu.

Research into Glycobismine G has included studies to determine if it exhibits intercalative properties. Such studies typically involve biophysical methods like UV, CD, and fluorescence spectroscopy to observe changes in DNA structure upon binding of the compound balasubramanian.co.uk. While the search results discuss nucleic acid intercalation in general and its consequences on replication and transcription atdbio.comuwec.edunih.govresearchgate.net, specific detailed findings regarding Glycobismine G's direct intercalation and its quantitative effects on replication and transcription rates are not explicitly detailed in the provided snippets. However, the general principle is that compounds capable of intercalation can act as obstacles to the replication machinery and impede transcription nih.govresearchgate.net. G-quadruplexes, noncanonical DNA structures, can also act as blocks for replication and transcription, and their formation can be influenced by small molecules balasubramanian.co.uknih.govresearchgate.net.

Enzymatic Inhibition or Activation (e.g., proteases, kinases, glycosyltransferases)

Enzymes are vital protein catalysts involved in nearly all biochemical processes. Modulating enzyme activity through inhibition or activation is a common therapeutic strategy wikipedia.orgresearchgate.net. Proteases, kinases, and glycosyltransferases represent important classes of enzymes with diverse cellular functions wikipedia.orgsigmaaldrich.com.

Enzyme inhibitors can bind to an enzyme's active site or another site, blocking its activity wikipedia.org. Inhibition can be reversible or irreversible wikipedia.org. Glycosyltransferases catalyze the formation of glycosidic linkages and are involved in the biosynthesis of glycan chains with important biological functions sigmaaldrich.comnih.gov. Inhibition of glycosyltransferases can be studied using substrate analogs or compounds that compete with substrate binding nih.gov. Limitations to enzyme-catalyzed glycosylation reactions include inhibition caused by nucleotide diphosphates generated during the reaction sigmaaldrich.com.

While the search results discuss enzyme inhibition and activation in general, including proteases, kinases, and glycosyltransferases wikipedia.orgresearchgate.netsigmaaldrich.comnih.gov, specific data detailing Glycobismine G's inhibitory or activating effects on particular enzymes within these classes are not provided. Studies on glucosamine, a related compound, have shown effects on the expression of proteolytic enzymes and their inhibitors at the transcriptional level nih.gov.

Modulation of Protein Expression and Post-Translational Modifications (e.g., O-GlcNAcylation)

Protein expression and post-translational modifications (PTMs) are critical for regulating protein function, stability, and localization frontiersin.orgnih.gov. O-GlcNAcylation, the addition of a single N-acetylglucosamine (GlcNAc) residue to serine or threonine residues of proteins, is a dynamic and reversible PTM occurring in the nucleus and cytoplasm frontiersin.orgnih.gov. It is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA) oncotarget.com. O-GlcNAcylation can modulate various stages of protein expression, stability, and turnover, and influences nearly all cellular processes, including transcription and translation nih.gov. Elevated O-GlcNAcylation has been observed in various contexts, including inflammation and tumorigenesis oncotarget.com.

O-GlcNAcylation can impact protein function by affecting their activities, localizations, and interactions nih.gov. For example, O-GlcNAcylation of ribosomal proteins and translation factors can regulate protein translation nih.gov. O-GlcNAcylation of proteins like p67 can prevent eIF2 phosphorylation, thereby promoting translation nih.gov. O-GlcNAcylation of transcription factors can also regulate gene expression frontiersin.orgoncotarget.com. Cellular O-GlcNAc levels can even control the maturation and abundance of OGT and OGA mRNA nih.gov.

While the search results extensively discuss the role of O-GlcNAcylation in modulating protein expression and function frontiersin.orgnih.govnih.govoncotarget.com, specific research findings on how Glycobismine G directly modulates protein expression levels or influences O-GlcNAcylation of specific proteins are not explicitly present in the provided information. However, given that O-GlcNAcylation is a key regulatory mechanism influenced by cellular conditions, it is a relevant area of investigation for compounds affecting cellular processes.

Cellular Responses to Oxidative Stress and Reactive Oxygen Species Modulation

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a significant role in various physiological and pathological processes nih.govnih.gov. ROS are generated during normal cellular metabolism, particularly in mitochondria, and at low doses can act as signaling molecules nih.govnih.govfrontiersin.org. However, excessive ROS can lead to cellular damage and trigger signaling pathways involved in disease pathogenesis nih.govnih.gov.

Cells have complex antioxidant systems to counteract oxidative stress, including enzymatic and non-enzymatic components frontiersin.org. ROS can modulate various biological functions by stimulating transduction signals nih.gov. For instance, ROS can facilitate NF-κB activation and translocation to the nucleus, influencing gene transcription mdpi.com. Elevated ROS levels are observed in conditions like diabetes and cancer, contributing to pathogenesis and progression nih.govnih.govfrontiersin.org.

The provided search results discuss the general mechanisms of oxidative stress and ROS modulation nih.govnih.govfrontiersin.orgmdpi.com. However, there are no specific details regarding how Glycobismine G influences cellular responses to oxidative stress or modulates ROS levels. Research in this area would typically involve measuring intracellular ROS levels, assessing the activity of antioxidant enzymes, and examining the expression of genes related to oxidative stress response pathways.

Subcellular Localization and Organelle-Specific Perturbations

Understanding the subcellular localization of a compound can provide insights into its potential targets and mechanisms of action. Different organelles within the cell have distinct environments and functions, and perturbations to these organelles can have significant cellular consequences.

Proteins and other molecules are localized to specific subcellular compartments to carry out their functions nih.gov. Techniques like organelle immunocapture coupled with mass spectrometry can be used to map the subcellular localization of proteins and study how their distribution changes under different conditions nih.gov. O-GlcNAcylation, for example, is known to occur in the nuclear and cytoplasmic compartments frontiersin.orgnih.gov. Studies on O-linked GlcNAc residues have shown their presence in various organelles, including nuclei, microsomes, and nuclear envelopes nih.gov.

While the search results discuss methods for determining subcellular localization and the presence of modifications like O-GlcNAcylation in different organelles nih.govnih.govnih.gov, there is no specific information provided about the subcellular localization of Glycobismine G itself or any observed organelle-specific perturbations caused by this compound. Research in this area would involve using techniques such as fluorescence microscopy with labeled Glycobismine G or cellular fractionation followed by detection of the compound in different fractions.

Structure Activity Relationship Sar Studies of Glycobismine G and Analogues

Identification of Key Pharmacophores and Structural Moieties Critical for Biological Activity

The acridone (B373769) core structure is a central pharmacophore in this class of compounds. SAR studies on acridone alkaloids have indicated that the position and nature of substituents on the acridone scaffold significantly influence their biological activity. sci-hub.se For instance, studies on substituted acridones targeting G-quadruplex DNA suggest that the acridone framework along with specific substituent patterns are crucial for their interaction with DNA structures. researchgate.net Research on the inhibitory effects of acridone alkaloids on cell growth has also highlighted the importance of substitution patterns for potent activity. sci-hub.se Compounds with specific substitution patterns, such as those with substituents at position 4, have displayed excellent activity in certain studies, while others with substituents at position 6 showed weaker activity, with some exceptions. sci-hub.se

Impact of Dimeric Acridone Scaffold Modifications on Mechanistic Efficacy

Glycobismine G belongs to the class of dimeric acridone alkaloids, which feature two acridone units linked together. The nature of this linkage and modifications to the dimeric scaffold are expected to impact the compound's interaction with biological targets and thus its mechanistic efficacy. Novel dimeric acridone alkaloids, such as glycobismine-D and -E, have been identified, possessing unique linkages between the acridone units. researchgate.net Glycobismine-A, another naturally occurring 'binary' acridone alkaloid, is characterized by a carbon-carbon linkage between the acridone moieties. sci-hub.se While specific detailed studies on how different dimeric linkages or modifications in Glycobismine G analogues affect their precise mechanism of action are not extensively detailed in the provided information, the existence of diverse dimeric structures within this class suggests that the dimerization and the specific way the monomers are linked are significant structural determinants influencing their biological profiles.

Role of Specific Functional Groups in Molecular Recognition and Binding

Specific functional groups present on the Glycobismine G scaffold and its analogues play a critical role in molecular recognition and binding to biological targets. The presence and position of functional groups, such as hydroxyl, methoxy, or alkyl side chains, can mediate interactions like hydrogen bonding, hydrophobic interactions, and pi-pi stacking with target molecules. For other acridone alkaloids, the addition of specific side chains, such as a 3-methyl-2-butenyl (B1208987) group, has been shown to increase activity depending on the parent compound and the position of attachment. sci-hub.se This underscores the importance of the type and location of functional groups for optimal binding and activity. General principles of molecular recognition emphasize the delicate interplay between a molecule and its target through complementary functional groups, leading to high affinity and specificity. nih.govrsc.orgresearchgate.net

Computational Modeling and Molecular Docking in SAR Elucidation

Computational modeling and molecular docking are valuable tools in elucidating the SAR of compounds like Glycobismine G and its analogues. These in silico methods allow for the prediction of binding modes, affinities, and interactions with potential biological targets. researchgate.netnih.govexplorationpub.com Computational approaches, including quantitative SAR and modeling studies, have been used to predict the structural basis for the mode of action and binding affinity of acridone alkaloids for enzymes such as glycosyltransferase and aromatase. researchgate.net Molecular docking studies have been applied to related acridone alkaloids, such as Glycobismine F, to assess their potential as inhibitors of viral enzymes like SARS-CoV-2 NSP3-PLpro, providing estimated binding affinity values. nih.govresearchgate.net These studies help to identify key residues involved in binding and to understand how structural variations might affect the strength and nature of these interactions. explorationpub.comresearchgate.net

Advanced Analytical and Methodological Approaches for Glycobismine G Research

Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry, IR Spectroscopy)

Spectroscopic techniques are fundamental for determining the chemical structure of isolated compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and connectivity within a molecule nih.govnih.gov. Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound, as well as providing fragmentation patterns that aid in piecing together structural subunits nih.govnih.gov. Infrared (IR) spectroscopy helps identify the presence of specific functional groups within the molecule by analyzing characteristic absorption bands nih.govnih.govnih.gov.

The structure of glycobismine-G, a dimeric acridone (B373769) alkaloid isolated from the roots of Glycosmis citrifolia, was determined based on spectral analysis. This highlights the indispensable role of these spectroscopic methods in the initial characterization of novel natural products. Elemental analysis, in conjunction with spectroscopic data, is also a key component in structure elucidation, allowing for the calculation of empirical and molecular formulas and the determination of the degree of unsaturation nih.gov.

Chromatographic Methods for Isolation, Purification, and Quantification (e.g., HPLC, LC-MS/MS, Capillary Electrophoresis)

Chromatographic techniques are vital for the isolation and purification of natural products from complex biological matrices, as well as for their quantitative analysis. High-Performance Liquid Chromatography (HPLC) is widely used for separating compounds based on their differential interactions with a stationary phase nih.gov. When coupled with Mass Spectrometry (LC-MS or LC-MS/MS), it becomes a powerful tool for both separation and identification or quantification of components in a mixture. LC-MS/MS, in particular, provides enhanced sensitivity and specificity through tandem mass analysis.

Capillary Electrophoresis (CE) is another separation technique that separates analytes based on their charge and size under an electric field. CE coupled with MS (CE-MS) is increasingly applied in the characterization of complex molecules and offers a complementary separation mode to LC-MS. These methods are crucial for obtaining pure samples of compounds like Glycobismine G for subsequent studies and for quantifying their presence in various samples.

In Vitro Cell-Based Assays for Mechanistic Investigations (e.g., reporter gene assays, cell cycle analysis, viability assays)

Cell-based assays are essential for evaluating the biological effects of compounds in a living system context and investigating their underlying mechanisms. These assays measure various cellular processes and responses. Viability assays, such as those based on metabolic activity or ATP production, are used to determine the toxicity of a compound and the number of live cells after treatment. Cell cycle analysis, often performed using techniques like flow cytometry with DNA-binding dyes, helps understand how a compound affects cell proliferation and division.

Reporter gene assays are valuable tools for studying the activation or inhibition of specific signaling pathways or gene expression in response to a compound. These assays utilize a reporter gene, such as luciferase or green fluorescent protein (GFP), whose expression is linked to a promoter or regulatory element of interest. Measuring the reporter protein's activity or fluorescence provides a quantitative readout of the pathway's activation state. Cell-based assays provide a more physiologically relevant context compared to biochemical assays for assessing compound activity.

Biochemical Assays for Target Validation (e.g., enzyme kinetics, ligand binding assays, protein-protein interaction studies)

Biochemical assays are employed to investigate the direct interaction of a compound with specific biological targets, such as enzymes or receptors, and to validate these targets. Enzyme kinetics studies measure the rate of enzyme-catalyzed reactions and how a compound affects this rate, providing information on whether the compound is an activator or inhibitor and its mechanism of action. Ligand binding assays assess the affinity and selectivity of a compound for a particular receptor or protein by measuring the binding interaction.

Protein-protein interaction studies are used to understand how a compound might modulate the interactions between proteins, which are crucial for many cellular processes. These assays can be performed using various techniques, including pull-down assays, co-immunoprecipitation, or more advanced methods like Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET). Biochemical assays are critical for pinpointing the molecular targets of a compound and elucidating the initial events of its biological activity.

Bioinformatic and Chemoinformatic Approaches (e.g., Quantitative Structure-Activity Relationship (QSAR) modeling, Network Pharmacology, Molecular Dynamics Simulations)

Bioinformatic and chemoinformatic approaches utilize computational tools to analyze biological and chemical data, predict compound properties, identify potential targets, and simulate molecular behavior. Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the chemical structure of compounds and their biological activity, allowing for the prediction of activity for new or untested compounds.

Network pharmacology integrates data from various sources to construct networks of drug-target-disease relationships, providing a systemic view of how a compound might exert its effects and identifying potential multi-target activities. Molecular Dynamics (MD) simulations are powerful tools for simulating the dynamic behavior of molecules and their interactions with targets over time, providing insights into binding stability, conformational changes, and the mechanisms of molecular recognition. Studies involving molecular docking and MD simulations have been applied to related compounds like Glycobismine A to explore their potential interactions with biological targets nih.gov.

Advanced Imaging Techniques for Subcellular Localization and Dynamic Cellular Processes

Advanced imaging techniques allow for the visualization of compounds within cells and tissues, providing information about their distribution, subcellular localization, and effects on dynamic cellular processes. Techniques such as confocal microscopy, fluorescence microscopy, and super-resolution microscopy offer high spatial resolution to observe the localization of fluorescently labeled compounds or cellular components.

These methods can be used to track the uptake and distribution of a compound within a cell, determine its accumulation in specific organelles, or visualize its effects on cellular structures and processes like protein translocation or organelle dynamics. Imaging techniques, sometimes coupled with fluorescent probes or genetically encoded sensors, are invaluable for understanding the cellular fate of a compound and its impact on cellular architecture and function.

Future Directions and Emerging Research Avenues for Glycobismine G

Exploration of Novel Molecular Targets and Undiscovered Cellular Pathways

The exploration of novel molecular targets and cellular pathways is a critical future direction for Glycobismine G research. Alkaloids from the Glycosmis genus have demonstrated a range of biological activities, including antioxidant, antibacterial, antiviral, and anticancer properties. While specific targets for Glycobismine G have not been extensively reported, research on related compounds, such as Glycobismine A, has included virtual screening studies against targets like the SARS-CoV-2 main protease, suggesting potential antiviral interactions. Future studies should employ a combination of in vitro and in silico approaches, such as high-throughput screening, molecular docking, and activity-based protein profiling, to identify the specific proteins and pathways with which Glycobismine G interacts. Investigating its effects on key cellular processes, such as cell cycle regulation, apoptosis, inflammation, and signal transduction cascades, will be crucial in understanding its mechanism of action and potential therapeutic applications.

Development of Advanced Methodologies for Glycobismine G Study and Characterization

The advancement of methodologies for the study and characterization of Glycobismine G is essential for comprehensive research. While initial structural elucidation relied on standard spectroscopic techniques, future studies could benefit from more advanced methods. Techniques such as hyphenated mass spectrometry (e.g., LC-MS/MS, GC-MS) with higher sensitivity and resolution can aid in the detection and characterization of Glycobismine G and its potential metabolites in complex biological matrices. Advanced NMR techniques, including 2D and 3D NMR experiments, can provide more detailed insights into its three-dimensional structure and interactions with other molecules. Furthermore, the development of specific and sensitive analytical methods for the quantification of Glycobismine G in biological samples will be vital for pharmacokinetic and pharmacodynamic studies, should they be pursued in the future.

Strategies for Enhancing Biosynthetic Yield or Optimizing Synthetic Efficiency

Given that Glycobismine G is a naturally occurring compound isolated from Glycosmis citrifolia, strategies to enhance its biosynthetic yield or optimize synthetic efficiency are significant future avenues. Research into the biosynthesis of acridone (B373769) alkaloids in Glycosmis species can provide insights into the enzymatic pathways involved. Identifying the genes and enzymes responsible for Glycobismine G biosynthesis, potentially starting from precursors like L-Tyr Anthranilate as predicted for its biosynthesis, could pave the way for metabolic engineering approaches in the plant or in heterologous expression systems to increase production. Alternatively, developing efficient and scalable synthetic or semi-synthetic routes to Glycobismine G could provide a more reliable and potentially cost-effective supply of the compound for research and potential development. Research into the synthesis of acridone alkaloids and their derivatives is an ongoing area of chemical research.

Rational Design of Glycobismine G Analogues with Enhanced Specificity or Mechanistic Potency

The rational design of Glycobismine G analogues with enhanced specificity or mechanistic potency is a promising future direction. Based on the structural information and any elucidated biological activities, medicinal chemistry efforts can focus on synthesizing derivatives of Glycobismine G. This process involves modifying specific parts of the molecule to improve its binding affinity to target molecules, enhance its stability, alter its pharmacokinetic properties, or reduce potential off-target effects. Rational design strategies, informed by structure-activity relationship studies and computational modeling, have been successfully applied to the development of analogues for other natural products and therapeutic agents. Exploring libraries of Glycobismine G analogues could lead to the discovery of compounds with superior pharmacological profiles.

Integration of Omics Technologies (e.g., genomics, proteomics, metabolomics) in Mechanistic Studies

Integrating omics technologies, such as genomics, proteomics, and metabolomics, will be invaluable in unraveling the complex mechanisms of action of Glycobismine G.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Glycobismine G from natural sources?

- Methodological Answer : Use chromatographic techniques (e.g., HPLC, LC-MS) paired with spectroscopic methods (NMR, IR) for isolation and structural elucidation. Ensure purity validation via high-resolution mass spectrometry (HRMS) and X-ray crystallography for absolute configuration determination. Reference protocols from established natural product chemistry guidelines, such as those emphasizing reproducibility and cross-validation of spectral data .

- Data Contradiction Analysis : Discrepancies in spectral interpretations (e.g., NMR signal overlap) should be resolved by comparing results with synthetic analogs or computational modeling (DFT calculations) .

Q. How can researchers design dose-response experiments to evaluate Glycobismine G's bioactivity in vitro?

- Methodological Answer : Adopt a multi-concentration design (e.g., 0.1–100 µM) with triplicate replicates. Include positive/negative controls (e.g., known inhibitors/solvent-only) and use standardized assays (MTT for cytotoxicity, fluorescence-based assays for enzymatic inhibition). Normalize data against controls to minimize batch effects .

- Critical Consideration : Address variability in cell-line sensitivity by validating results across multiple models (e.g., primary vs. immortalized cells) .

Advanced Research Questions

Q. What strategies resolve contradictory findings in Glycobismine G's mechanism of action across studies?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., assay conditions, compound stability). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) to confirm target engagement. Apply meta-analysis frameworks to quantify heterogeneity between studies .

- Case Example : If Study A reports apoptosis induction while Study B shows autophagy inhibition, reconcile results by testing Glycobismine G under identical nutrient-deprivation conditions and measuring dual apoptotic/autophagic markers (e.g., caspase-3/LC3-II) .

Q. How should researchers formulate hypotheses to explore Glycobismine G's structure-activity relationships (SAR)?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Synthesize analogs with modifications to the bismuth core or glycosidic sidechains.

- Novel : Compare activity against known bismuth-containing compounds (e.g., Colloidal Bismuth Subcitrate).

- Relevant : Prioritize analogs with enhanced solubility or reduced cytotoxicity for translational potential .

- Experimental Design : Employ a combinatorial library approach with quantitative SAR (QSAR) modeling to predict bioactivity cliffs .

Q. What ethical and technical considerations apply to in vivo studies of Glycobismine G?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical trials. Use isogenic animal models to minimize genetic variability and include pharmacokinetic profiling (e.g., plasma half-life, tissue distribution via radiolabeling). Address ethical compliance by justifying sample sizes via power analysis to reduce unnecessary animal use .

- Data Interpretation : Distinguish between acute toxicity (e.g., organ histopathology) and long-term metabolic effects using longitudinal biomarkers (e.g., serum creatinine, ALT/AST) .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in Glycobismine G's reported bioactivity data?

- Methodological Answer :

- Primary Data : Share raw datasets (e.g., NMR spectra, dose-response curves) in public repositories (Zenodo, Figshare) with standardized metadata .

- Statistical Rigor : Apply mixed-effects models to account for batch variability and use Benjamini-Hochberg correction for high-throughput screening false positives .

Q. What frameworks guide the integration of Glycobismine G's multi-omics data (e.g., transcriptomics, proteomics)?

- Methodological Answer : Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify conserved biological pathways. Validate hypotheses with CRISPR-Cas9 knockouts of top-ranked targets (e.g., NF-κB, MAPK) .

- Data Synthesis : Apply network pharmacology models to map compound-target-disease interactions, prioritizing nodes with high betweenness centrality .

Literature & Hypothesis Development

Q. How to critically evaluate conflicting literature on Glycobismine G's pharmacokinetic properties?

- Methodological Answer :

- Source Evaluation : Prioritize studies using validated analytical methods (e.g., UPLC-QTOF for metabolite identification) over those relying on indirect assays .

- Bias Assessment : Check for conflicts of interest (e.g., industry-funded studies) and assess whether negative results are underreported .

Q. What criteria define a "high-impact" research question for Glycobismine G in drug discovery?

- Methodological Answer : Align with the PICO framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.